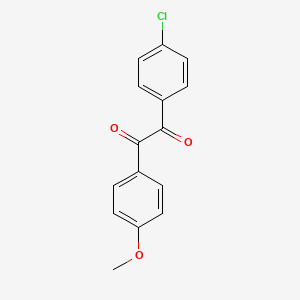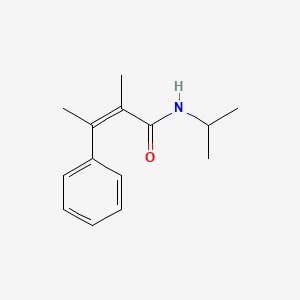![molecular formula C24H26N2O3 B14636860 N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide CAS No. 56827-31-7](/img/structure/B14636860.png)
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide is a complex organic compound with the molecular formula C24H26N2O3. This compound is part of the phenoxy acetamide family, which is known for its diverse applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide typically involves the reaction of 3-aminophenylacetamide with bis(2-phenoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: A simpler analog with similar chemical properties.
Bis(2-phenoxyethyl)amine: A precursor used in the synthesis of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide.
3-Aminophenylacetamide: Another precursor used in the synthesis.
Uniqueness
This compound stands out due to its unique combination of phenoxyethyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56827-31-7 |
|---|---|
Molecular Formula |
C24H26N2O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-[bis(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O3/c1-20(27)25-21-9-8-10-22(19-21)26(15-17-28-23-11-4-2-5-12-23)16-18-29-24-13-6-3-7-14-24/h2-14,19H,15-18H2,1H3,(H,25,27) |
InChI Key |
WDCMBAZLJDYIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCOC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


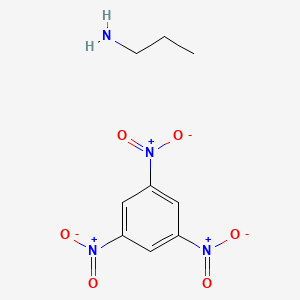
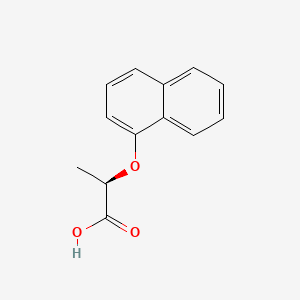
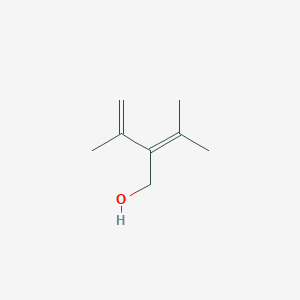
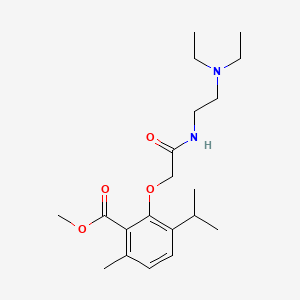
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
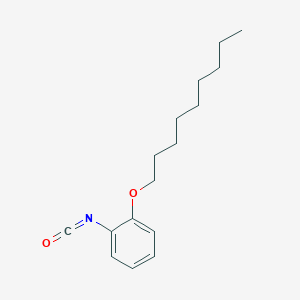
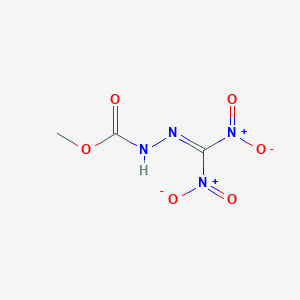
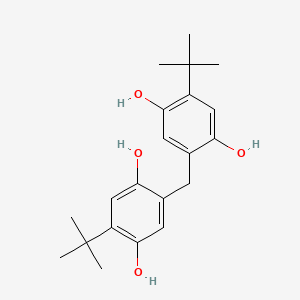
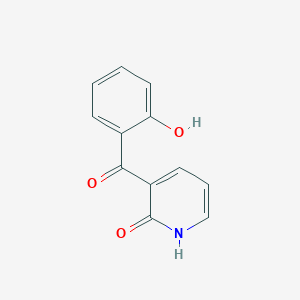
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
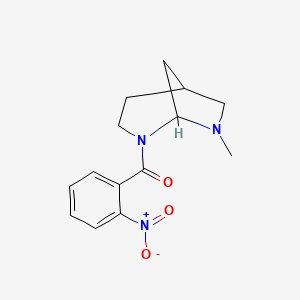
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
